Lipophilicity Tuning: 4-Ethoxy vs. 4-Methoxy Analog — Calculated clogP Difference of Approximately +0.5 Log Units
The 4-ethoxyphenyl substituent in 823829-05-6 introduces a calculated lipophilicity shift of approximately +0.5 log units relative to the closest literature-characterized analog, the 4-methoxy compound 21, based on the Hansch π constant for CH₂ insertion (π ≈ +0.5). In the published 1,3-oxazole sulfonamide series, compound 21 (4-methoxy) exhibited only modest growth inhibitory properties against the NCI-60 panel [1]. The incremental lipophilicity conferred by the ethoxy group is predicted to enhance passive membrane permeability—a critical parameter for intracellular tubulin target engagement—without exceeding the Lipinski logP ceiling, thereby occupying a differentiated physicochemical space that the 4-methoxy and 4-halogen (compounds 60–62: mean GI50 1.18–3.92 µM) analogs do not address.
| Evidence Dimension | Calculated lipophilicity (clogP) — estimated from Hansch π constant |
|---|---|
| Target Compound Data | Estimated clogP ≈ 3.5 ± 0.3 (calculated via fragment addition from 4-methoxy analog baseline) |
| Comparator Or Baseline | Compound 21 (4-methoxy analog): clogP ≈ 3.0 (estimated); Compounds 60–62 (4-halogen N-methyl analogs): clogP range ≈ 2.8–3.6 |
| Quantified Difference | ΔclogP ≈ +0.5 vs. 4-methoxy analog (compound 21); overlapping range vs. 4-halogen analogs but with distinct hydrogen-bond acceptor character |
| Conditions | In silico estimation based on Hansch fragment constants; no experimental logP/logD data available for this specific compound |
Why This Matters
The +0.5 log unit lipophilicity increment places 823829-05-6 in a differentiated permeability window that may improve cellular uptake relative to the 4-methoxy analog while retaining favorable drug-like properties—a meaningful parameter for researchers selecting screening candidates with balanced permeability and solubility.
- [1] Barnes, K. L.; et al. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Med. Chem. Lett. 2021, 12 (6), 1030–1037. doi:10.1021/acsmedchemlett.1c00219 View Source
